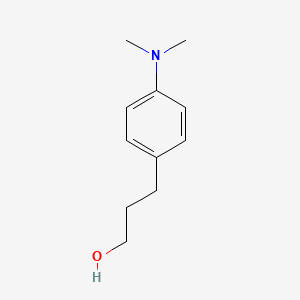

Picolinic acid, 5-(p-aminophenoxy)-, dihydrochloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Picolinic acid, 5-(p-aminophenoxy)-, dihydrochloride, also known as Pamidronic acid, is an organic compound that is commonly used in a variety of scientific research applications. It is a derivative of picolinic acid, a naturally occurring amino acid found in plants, fungi, and bacteria. This compound is an important building block for many biochemical and physiological processes, and its use in laboratory experiments has become increasingly popular in recent years.

Applications De Recherche Scientifique

Picolinic Acid Catabolism in Alcaligenes faecalis JQ135

Picolinic acid, a natural toxic pyridine derived from l-tryptophan metabolism, is degraded and utilized by microorganisms such as Alcaligenes faecalis JQ135. The study revealed the catabolic pathway of picolinic acid, identifying an intermediate, 3,6-dihydroxypicolinic acid, and characterizing a novel decarboxylase, PicC. This enzyme specifically catalyzes the decarboxylation of 3,6-dihydroxypicolinic acid into 2,5-dihydroxypyridine, providing insights into the microbial metabolism of picolinic acid at the molecular level (Qiu et al., 2018).

Novel pic Gene Cluster in Alcaligenes faecalis JQ135

The pic gene cluster, responsible for the complete degradation of picolinic acid, was identified in Alcaligenes faecalis JQ135. The study outlined the degradation pathway, involving initial hydroxylation of picolinic acid to 6-hydroxypicolinic acid, followed by a series of reactions leading to the final product, fumaric acid. This discovery provides a new perspective on the catabolic mechanisms of picolinic acid in bacteria and highlights the widespread distribution of homologous pic gene clusters in various bacterial classes (Qiu et al., 2019).

Picolinic Acid in Industrial Applications

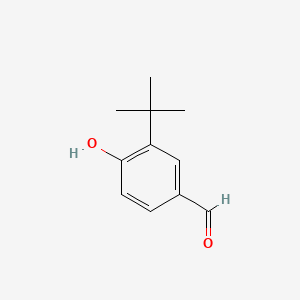

Picolinic Acids Synthesis from 2-Aminophenols

A convenient strategy for synthesizing substituted picolinic acids from corresponding aminophenols has been developed, utilizing 2-aminophenol 1,6-dioxygenase. This method provides yields greater than 90% and offers a promising approach for the industrial synthesis of substituted picolinic acids (He & Spain, 2000).

Reactive Extraction of Picolinic Acid

The study focused on the reactive extraction of picolinic acid from dilute aqueous solutions, often used in the synthesis of pharmaceuticals, herbicides, and nutritional supplements. The equilibrium study highlighted the importance of selecting appropriate extractant-diluent systems to optimize the distribution of picolinic acid with minimal toxicity (Datta & Kumar, 2014).

Chemical Studies and Synthesis Involving Picolinic Acid

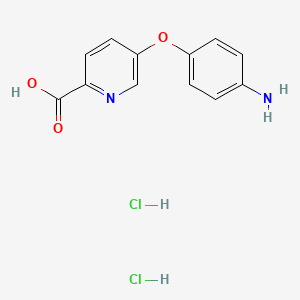

Hydrogen-Bonded Synthons in Picoline-Chloranilic Acid Complexes

Molecular complexes formed between picoline and chloranilic acid were studied, revealing predictable hydrogen-bonded supramolecular units. The study contributes to understanding the variation in hydrogen bond bifurcation and its impact on the properties of the resulting complexes (Adam et al., 2010).

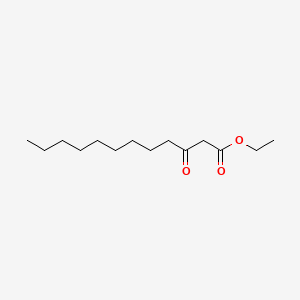

Synthesis of 4-(4-Aminophenoxy)-N-propylpicolinamide

The compound 4-(4-aminophenoxy)-N-propylpicolinamide, a crucial intermediate for synthesizing biologically active compounds, was synthesized from picolinic acid through three simple steps. The study optimized the synthesis method, achieving a total yield of 80% and underscoring the potential of this compound in producing small molecule inhibitors (Xiong et al., 2018).

Mécanisme D'action

Target of Action

The primary target of 5-(4-Aminophenoxy)picolinic acid dihydrochloride, also known as Picoplatin, is zinc finger proteins (ZFPs) . ZFPs are involved in various cellular processes, including viral replication and packaging, as well as normal cell homeostatic functions .

Mode of Action

The compound works by binding to ZFPs , changing their structures, and disrupting zinc binding, thereby inhibiting their function . This interaction with ZFPs is crucial for its antiviral and immunomodulatory activities .

Biochemical Pathways

It is known that the compound inhibits the entry of enveloped viruses by compromising viral membrane integrity, inhibiting virus-cellular membrane fusion, and interfering with cellular endocytosis .

Result of Action

The compound exhibits broad-spectrum antiviral activity against enveloped viruses, including severe acute respiratory syndrome coronavirus 2 (SARS-CoV-2), influenza A virus (IAV), flaviviruses, herpes simplex virus, and parainfluenza virus . It has also shown promising results in pre-clinical animal models against SARS-CoV-2 and IAV .

Propriétés

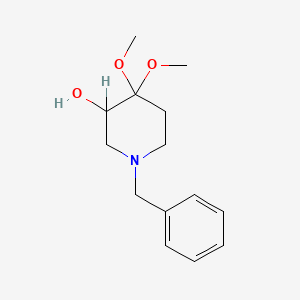

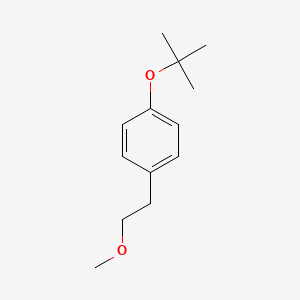

IUPAC Name |

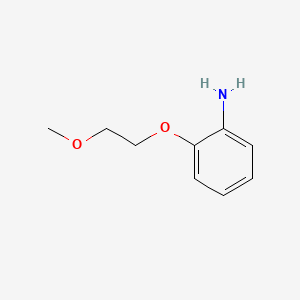

5-(4-aminophenoxy)pyridine-2-carboxylic acid;dihydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10N2O3.2ClH/c13-8-1-3-9(4-2-8)17-10-5-6-11(12(15)16)14-7-10;;/h1-7H,13H2,(H,15,16);2*1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IJTFVJJXAVCDFP-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1N)OC2=CN=C(C=C2)C(=O)O.Cl.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12Cl2N2O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80222445 |

Source

|

| Record name | Picolinic acid, 5-(p-aminophenoxy)-, dihydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80222445 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

303.14 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

72133-30-3 |

Source

|

| Record name | Picolinic acid, 5-(p-aminophenoxy)-, dihydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0072133303 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Picolinic acid, 5-(p-aminophenoxy)-, dihydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80222445 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[2-(4-Methoxyphenyl)ethyl]piperidin-4-amine](/img/structure/B1274175.png)